

# Metofoline: A Technical Overview of a Discontinued Opioid Analgesic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Metofoline**

Cat. No.: **B1203475**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Metofoline**, also known as methopholine, is an isoquinoline derivative opioid analgesic developed in the 1950s.<sup>[1]</sup> It demonstrated analgesic efficacy comparable to codeine and was briefly marketed for postoperative pain under the brand name Versidyne.<sup>[1][2]</sup> However, its clinical use was short-lived due to the emergence of severe ophthalmic side effects, leading to its withdrawal from the market in 1965.<sup>[1][2]</sup> This document provides a technical summary of the available pharmacokinetic and pharmacodynamic information on **metofoline**, compiled from historical literature. Due to the age of the research and its discontinued status, comprehensive modern pharmacokinetic and pharmacodynamic data, including detailed experimental protocols, are not available in the public domain.

## Pharmacodynamics

**Metofoline** is an opioid agonist, although it is not structurally related to the morphinan scaffold of most classical opioids.<sup>[1]</sup> Its structure bears a resemblance to the non-opioid alkaloid papaverine.<sup>[1]</sup> The analgesic effects of **metofoline** are stereospecific, with the levo (R)-enantiomer being the active form, exhibiting approximately three times the analgesic potency of codeine.<sup>[1]</sup> The dextro (S)-enantiomer is reportedly inactive.<sup>[1]</sup>

## Mechanism of Action

As an opioid analgesic, **metofoline** is presumed to exert its effects through the activation of opioid receptors, which are G protein-coupled receptors (GPCRs). The primary target for most opioid analgesics is the mu-opioid receptor (MOR).<sup>[3]</sup> Activation of MORs leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals. While specific studies on **metofoline**'s binding affinities to different opioid receptor subtypes (mu, delta, kappa) are not available in the reviewed literature, its analgesic profile suggests activity at the mu-opioid receptor.

The generalized signaling pathway for mu-opioid receptor activation is depicted below.



[Click to download full resolution via product page](#)

Hypothesized **Metofoline** Signaling Pathway

## Pharmacokinetics

Detailed pharmacokinetic parameters for **metofoline**, such as absorption, distribution, metabolism, and excretion (ADME), are not well-documented in modern literature. The information available is primarily from studies conducted in the 1960s.

## Absorption and Distribution

**Metofoline** was formulated as tablets for oral administration, indicating it is orally bioavailable.

[1] No quantitative data on its absorption rate, bioavailability, or plasma protein binding is available.

## Metabolism

A study by G. Sciorelli in 1967 investigated the metabolism of **metofoline**, though the specifics of the metabolic pathways and the enzymes involved are not detailed in the available abstracts.

[1] Like many xenobiotics, it is presumed to undergo hepatic metabolism.

The general workflow for a historical in vivo drug metabolism study is outlined below.



[Click to download full resolution via product page](#)

General Workflow for In Vivo Metabolism Study

## Excretion

The routes and extent of **metofoline** excretion have not been detailed in the available literature.

## Toxicology

The primary reason for the withdrawal of **metofoline** was its toxicity profile, specifically ophthalmic side effects and the development of cataracts in dogs.<sup>[1][2]</sup> Acute toxicity data (LD50) from animal studies are available and summarized in the table below.

| Species                | Route of Administration | LD50 (mg/kg) |
|------------------------|-------------------------|--------------|
| Mouse                  | Subcutaneous (s.c.)     | 180          |
| Oral                   | 180                     |              |
| Intraperitoneal (i.p.) | 70                      |              |
| Intravenous (i.v.)     | 70                      |              |
| Rat                    | Subcutaneous (s.c.)     | 400          |
| Oral                   | 400                     |              |
| Intraperitoneal (i.p.) | 100                     |              |
| Rabbit                 | Intravenous (i.v.)      | 30           |

## Experimental Protocols

Detailed experimental protocols from the original studies in the 1960s are not accessible in the public domain. The following represents a logical relationship for a preclinical analgesic efficacy study, which would have been necessary for its initial development.

[Click to download full resolution via product page](#)

Preclinical Analgesic Efficacy Workflow

## Conclusion

**Metofoline** represents a historical example of a synthetic opioid from the mid-20th century. While it showed initial promise as an analgesic, its development was halted by unforeseen toxicity. The available data on its pharmacokinetics and pharmacodynamics are limited and dated. This technical guide summarizes the known information, highlighting the significant gaps in the scientific record for this compound. Further investigation into the specific mechanisms of its toxicity and a more detailed characterization of its pharmacology would require re-synthesis and modern analytical and pharmacological techniques, as the primary literature from its era of study is not readily accessible.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metofoline - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. To cite this document: BenchChem. [Metofoline: A Technical Overview of a Discontinued Opioid Analgesic]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203475#metofoline-pharmacokinetics-and-pharmacodynamics>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)